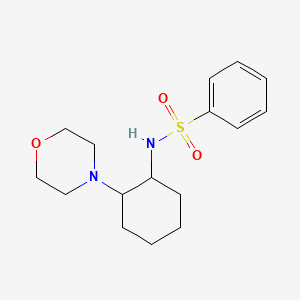

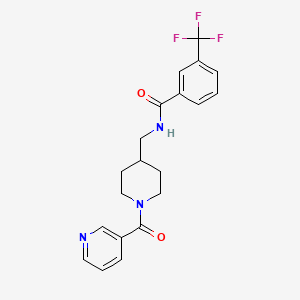

3-(2-Methoxyphenyl)-7-(2-methylprop-2-enoxy)chromen-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(2-Methoxyphenyl)-7-(2-methylprop-2-enoxy)chromen-4-one, also known as Compound A, is a synthetic compound that belongs to the class of flavonoids. It has gained significant attention in scientific research due to its potential therapeutic applications.

Applications De Recherche Scientifique

Synthesis and Characterization

- Polystyrene-Supported TBD Catalysts: Research on novel polystyrene-bound 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) for environmentally friendly media and conditions, demonstrated its application in the Michael additions of 4-hydroxycoumarin to α,β-unsaturated ketones. This process is beneficial for synthesizing compounds like Warfarin™ and its analogues, showing high conversion yields and reusability without significant loss of activity (Alonzi et al., 2014).

Phototransformation Studies

- Regioselective Photocyclisation: Studies on the phototransformation of 3-alkoxychromenones revealed the formation of exotic tetracyclic scaffolds and demonstrated regioselective ring closure mechanisms, providing insights into the directive influence in free radical aromatic substitutions (Khanna et al., 2015).

Antimicrobial Activity

- Novel 4-Hydroxy-3-Substituted Phenyl-2H-Chromen-2-Ones: A series of chromen-2-one derivatives were synthesized and showed significant antibacterial and antifungal activity, comparable to standard treatments. These compounds' structures were characterized using various spectroscopic techniques, and their biological activities were further validated through molecular docking studies (Mandala et al., 2013).

Synthesis of Specific Compounds

- (±)-4-Prenylpterocarpin Synthesis: An efficient method for synthesizing (±)-4-Prenylpterocarpin, a compound with potential therapeutic applications, was developed using a coupling process involving specific chromenes (Coelho et al., 1992).

Photovoltaic Properties

- Dye-Sensitized Solar Cells: Research into the electronic and photovoltaic properties of chromen-2-one-based organic dyes showed their effectiveness as photosensitizers in solar cells. Computational studies indicated that structural modifications of these dyes can enhance their photoelectric conversion efficiency (Gad et al., 2020).

Propriétés

IUPAC Name |

3-(2-methoxyphenyl)-7-(2-methylprop-2-enoxy)chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O4/c1-13(2)11-23-14-8-9-16-19(10-14)24-12-17(20(16)21)15-6-4-5-7-18(15)22-3/h4-10,12H,1,11H2,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRKSNXMWWWZHQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)COC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Methoxyphenyl)-7-(2-methylprop-2-enoxy)chromen-4-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(Chloromethyl)-1,3-oxazol-2-yl]benzonitrile](/img/structure/B2605452.png)

![6-Bromo-2,2-dimethylspiro[3.3]heptane](/img/structure/B2605453.png)

![(E)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2605455.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N'-(2-ethoxyphenyl)oxamide](/img/structure/B2605460.png)

![2-{4-[(Tert-butyldimethylsilyl)oxy]oxan-4-yl}acetaldehyde](/img/structure/B2605461.png)

![5,7-dihydro-4H-spiro[1,3-benzothiazole-6,4'-oxane]-2-amine](/img/structure/B2605462.png)

![N-(1-cyanocycloheptyl)-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-ylsulfanyl}acetamide](/img/structure/B2605463.png)

![[5-(Trifluoromethyl)oxolan-2-yl]methanesulfonyl chloride](/img/structure/B2605470.png)